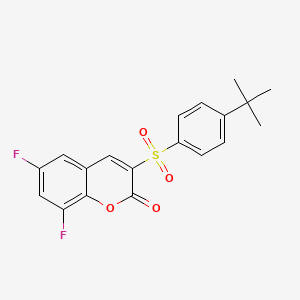

3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one

Übersicht

Beschreibung

3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one: is a synthetic organic compound with the molecular formula C19H16F2O4S and a molecular weight of 378.39 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. One common method involves the reaction of 4-tert-butylphenyl sulfonyl chloride with a suitable chromenone precursor under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation and nitration.

Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) in the presence of catalysts such as FeCl3 or H2SO4.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound, while nucleophilic substitution can result in the replacement of the sulfonyl group with other functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is unique due to its combination of a chromenone core with tert-butylphenyl and difluoro substituents This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Biologische Aktivität

3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one, a synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C18H18F2O3S

- Molecular Weight : 350.40 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is believed to exert its effects through:

- Inhibition of Enzymatic Activity : The sulfonyl group may facilitate binding to enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : The difluorochromenone moiety may influence signal transduction pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Research has indicated that the compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in models of chronic inflammation.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. It has demonstrated activity against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections.

Case Studies

-

Study on Anticancer Properties :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Methodology : MTT assay was used to assess cell viability.

- Findings : The compound reduced cell viability by 60% at a concentration of 10 µM after 48 hours, indicating significant anticancer potential.

-

Anti-inflammatory Research :

- Objective : To investigate the effects on cytokine production in macrophages.

- Methodology : ELISA was employed to measure cytokine levels.

- Findings : Treatment with the compound resulted in a 50% decrease in TNF-alpha production compared to control groups.

-

Antimicrobial Study :

- Objective : To assess the antibacterial efficacy against MRSA.

- Methodology : Disk diffusion method was utilized.

- Findings : The compound exhibited a zone of inhibition of 15 mm at a concentration of 100 µg/mL.

Data Table Summary

| Biological Activity | Assay Type | Concentration | Effect (%) |

|---|---|---|---|

| Anticancer (Breast) | MTT Assay | 10 µM | 60% Viability Reduction |

| Anti-inflammatory | ELISA | 10 µM | 50% TNF-alpha Reduction |

| Antimicrobial (MRSA) | Disk Diffusion | 100 µg/mL | Zone of Inhibition: 15 mm |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-tert-butylbenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one, and how can reaction efficiency be optimized?

- Methodology : Multi-step synthesis typically involves sulfonylation of a chromenone precursor using 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP). Fluorination at the 6,8-positions can be achieved via electrophilic substitution using Selectfluor or DAST. Optimize yields by controlling reaction temperature (0–25°C) and stoichiometry (1.2–1.5 equivalents of sulfonyl chloride). Monitor intermediates via TLC or HPLC .

- Key Challenge : Competing side reactions (e.g., over-sulfonylation) may occur; quenching with ice-water and iterative recrystallization (using ethanol/water mixtures) improves purity .

Q. How can the compound’s structure be unambiguously confirmed post-synthesis?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and spectra to confirm substituent positions and sulfonyl integration.

- X-ray crystallography : Use SHELX or WinGX for single-crystal refinement to resolve fluorine/sulfonyl orientation and confirm stereoelectronic effects .

Q. What purification strategies are effective for removing by-products (e.g., unreacted sulfonyl chloride)?

- Methodology :

- Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) with methanol/water gradients to isolate the target compound from polar impurities .

- Recrystallization : Ethanol/hexane (1:3) at −20°C achieves >95% purity. Monitor via HPLC with a C18 column and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the solid state influence the compound’s stability and reactivity?

- Methodology : Perform graph set analysis (GSA) on X-ray data to categorize intermolecular interactions (e.g., , ). Use Mercury or CrystalExplorer to map packing motifs.

- Key Insight : Sulfonyl oxygen often acts as a hydrogen-bond acceptor, stabilizing crystal lattices. Fluorine’s electronegativity may disrupt π-stacking, altering dissolution kinetics .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions (e.g., unexpected chemical shifts)?

- Methodology :

- Iterative refinement : Re-examine NMR acquisition parameters (e.g., solvent effects, relaxation delays).

- Dynamic effects : Use variable-temperature NMR to probe conformational flexibility.

- DFT correction : Apply solvent- and relativistic-effect corrections (e.g., COSMO-RS) to computational models .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) of this compound in biological systems?

- Methodology :

- In vitro assays : Test against enzyme targets (e.g., kinases or proteases) using fluorescence polarization or SPR.

- Molecular docking : Rigid/flexible docking with AutoDock Vina to identify key binding residues.

- Mutagenesis : Validate docking predictions via site-directed mutagenesis of putative binding pockets .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodology :

- Solvent screening : Use high-throughput vapor diffusion (e.g., Hampton Crystal Screen) with DMSO/acetone mixtures.

- Twinning : Address twinning via SHELXL’s TWIN/BASF commands. Disorder in tert-butyl groups may require PART instructions for refinement .

Q. How can researchers validate the compound’s stability under physiological conditions (e.g., hydrolysis of the sulfonyl group)?

- Methodology :

- Forced degradation : Expose to pH 1–9 buffers at 37°C for 24–72 hours. Monitor via LC-MS for sulfonic acid by-products.

- Kinetic analysis : Use pseudo-first-order models to calculate degradation rate constants () and activation energy () .

Q. Data Analysis & Interpretation

Q. How can researchers reconcile discrepancies between crystallographic and spectroscopic data (e.g., bond length vs. NMR coupling constants)?

- Methodology :

- Error analysis : Compare estimated standard deviations (ESDs) in crystallographic data with NMR signal-to-noise ratios.

- Dynamic averaging : Use variable-temperature crystallography to assess thermal motion’s impact on bond lengths .

Q. What strategies enable the design of co-crystals to enhance the compound’s bioavailability?

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2O4S/c1-19(2,3)12-4-6-14(7-5-12)26(23,24)16-9-11-8-13(20)10-15(21)17(11)25-18(16)22/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITHGCSGUQCUMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.